N3-Ethyl vs. N3-Methyl Substituent: Impact on Lipophilicity and Predicted ADME Profile
The N3-ethyl substituent on CAS 868375-47-7 confers a calculated partition coefficient (cLogP) of 3.97, compared to an estimated cLogP of approximately 3.5 for the N3-methyl analog CAS 868375-46-6 . This difference of approximately 0.5 log units corresponds to a roughly threefold increase in lipophilicity, which is predicted to enhance membrane passive permeability while remaining within Lipinski's Rule of 5 thresholds (MW 280.36, HBA 3, HBD 1, RB 6) [1]. The ethyl group also increases rotational degrees of freedom, potentially enabling a more favorable conformational landscape for target binding compared to the conformationally more restricted N3-methyl system [2]. The topological polar surface area of 34.15 Ų supports good blood-brain barrier penetration potential, a property that would differ for analogs with larger or more polar N3 substituents [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 3.97 |
| Comparator Or Baseline | N3-methyl analog (CAS 868375-46-6): estimated cLogP ~3.5 (one fewer methylene unit, ΔcLogP ≈ -0.5) |
| Quantified Difference | ΔcLogP ≈ +0.47 (target compound more lipophilic by approximately threefold) |
| Conditions | In silico calculation; target compound data from SILDrug database; comparator value estimated by subtracting the standard methylene contribution of ~0.5 log units |
Why This Matters
A cLogP difference of 0.5 directly alters membrane partitioning, protein binding, and in vivo distribution, compelling researchers to use the exact N3-ethyl compound to ensure experimental reproducibility in cell-based and in vivo assays.
- [1] SILDrug Database. Compound properties for C14H17FN2OS: clogP = 3.97, Topological Polar Surface Area = 34.15 Ų, Rotatable Bonds = 6, HBA = 3, HBD = 1. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1–3), 3–26. View Source
